molecular formula C12H9F3O3S B2430519 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl fluoride CAS No. 2137808-90-1

4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl fluoride

Cat. No.: B2430519
CAS No.: 2137808-90-1
M. Wt: 290.26
InChI Key: LDJSZYHETLWTHE-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl fluoride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a difluoroethoxy group and a sulfonyl fluoride group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl fluoride typically involves the reaction of 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride with a fluoride source. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while oxidation might produce a sulfone .

Scientific Research Applications

4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with active site residues, inhibiting enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic purposes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride
  • 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide
  • 4-(2,2-Difluoroethoxy)naphthalene-1-sulfone

Uniqueness

4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly valuable in applications requiring selective reactivity and covalent modification of biological targets .

Properties

IUPAC Name

4-(2,2-difluoroethoxy)naphthalene-1-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3O3S/c13-12(14)7-18-10-5-6-11(19(15,16)17)9-4-2-1-3-8(9)10/h1-6,12H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJSZYHETLWTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)F)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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